![molecular formula C17H16O3 B3025145 4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone CAS No. 898759-80-3](/img/structure/B3025145.png)
4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone
Overview
Description
4’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone is an organic compound that features a benzophenone core substituted with a 1,3-dioxolane ring and a methyl group
Mechanism of Action
- The compound’s primary target is heme oxygenase 1 (HO-1) . HO-1 is an enzyme responsible for the degradation of heme into biliverdin, carbon monoxide, and iron. It plays a crucial role in cellular defense against oxidative stress and inflammation .
- 4’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone interacts with HO-1, leading to its upregulation. This activation of HO-1 has several effects:
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone typically involves the formation of the 1,3-dioxolane ring through acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. The benzophenone core can be synthesized through Friedel-Crafts acylation of benzene with benzoyl chloride, followed by methylation at the ortho position relative to the carbonyl group.
Industrial Production Methods
Industrial production of 4’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone may involve large-scale acetalization reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign catalysts and solvents is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzophenone derivatives.
Scientific Research Applications
Photochemical Applications
Photoinitiators in Polymer Chemistry
4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone is primarily utilized as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and generate free radicals makes it effective for initiating polymerization processes. This application is crucial in industries such as:
- Coatings : Enhancing the durability and finish of paints and coatings.
- Adhesives : Improving the bonding strength of adhesives through rapid curing.
Table 1: Photoinitiator Performance Comparison
Compound | Absorption Range (nm) | Efficiency (%) | Application Area |
---|---|---|---|
This compound | 250 - 350 | High | Coatings, Inks |
Benzoin Methyl Ether | 250 - 300 | Moderate | Adhesives |
Irgacure 184 | 250 - 400 | Very High | Coatings, Inks |
Material Science Applications
Synthesis of Advanced Materials
This compound is also significant in the synthesis of advanced materials, including:
- Nanocomposites : Used to enhance the mechanical properties of nanocomposites by acting as a coupling agent.
- Thin Films : Employed in the production of thin films for electronic devices due to its favorable optical properties.
Pharmaceutical Development
Potential Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. Research is ongoing to explore its efficacy against various bacterial strains, which could lead to new formulations in pharmaceuticals.
Case Study: Antimicrobial Efficacy
In a study conducted on various dioxolane derivatives, it was found that certain structural modifications could enhance their antimicrobial activity against resistant bacterial strains. The findings suggest potential pathways for developing new antimicrobial agents based on this compound's structure .
Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its safety profile. Studies have shown moderate skin irritation potential upon prolonged exposure, necessitating appropriate safety measures during handling and application .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure but without the benzophenone core.
Benzophenone: Lacks the 1,3-dioxolane ring but shares the core structure.
4-Methylbenzophenone: Similar to 4’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone but without the 1,3-dioxolane ring.
Uniqueness
4’-(1,3-Dioxolan-2-YL)-2-methylbenzophenone is unique due to the combination of the benzophenone core and the 1,3-dioxolane ring, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
4'-(1,3-Dioxolan-2-YL)-2-methylbenzophenone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-melanogenic applications. This article aims to explore its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of benzophenone derivatives with diols to form dioxolane structures. The following general reaction scheme can be outlined:
- Starting Materials : Benzophenone and appropriate diols.
- Catalytic Conditions : Use of acid catalysts such as p-toluenesulfonic acid or montmorillonite K10.
- Reaction Conditions : Heating under reflux for several hours to facilitate the formation of the dioxolane ring.
Antimicrobial Activity
Recent studies have shown that compounds containing the 1,3-dioxolane moiety exhibit significant antibacterial and antifungal activities. For instance, synthesized derivatives of 1,3-dioxolanes have demonstrated effectiveness against various pathogens:
-
Antibacterial Activity :
- Effective against Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis.
- Minimum Inhibitory Concentration (MIC) values for some derivatives range between 625–1250 µg/mL against S. aureus.
- Antifungal Activity :
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the dioxolane ring may enhance the lipophilicity of the compound, facilitating better membrane penetration and interaction with microbial targets.
Study 1: Antimicrobial Evaluation
A study evaluated a series of synthesized dioxolanes for their antimicrobial properties. The results indicated that compounds similar to this compound showed promising antibacterial effects against Gram-positive bacteria and notable antifungal activity against C. albicans.
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
Compound A | S. aureus | 625 |
Compound B | E. faecalis | 1250 |
Compound C | C. albicans | 500 |
Study 2: Tyrosinase Inhibition
Another relevant study focused on the anti-melanogenic properties of benzophenone derivatives, including analogs of this compound. The findings revealed that certain analogs effectively inhibited tyrosinase activity, a key enzyme in melanin production.
Analog | Tyrosinase Inhibition (%) | Cytotoxicity (IC50 µM) |
---|---|---|
Analog 1 | 85 | >20 |
Analog 2 | 90 | <5 |
Properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]-(2-methylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-4-2-3-5-15(12)16(18)13-6-8-14(9-7-13)17-19-10-11-20-17/h2-9,17H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAANRGDHQABFEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645095 | |
Record name | [4-(1,3-Dioxolan-2-yl)phenyl](2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-80-3 | |
Record name | [4-(1,3-Dioxolan-2-yl)phenyl](2-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(1,3-Dioxolan-2-yl)phenyl](2-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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